10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one is an organic compound with a complex structure that includes a benzoxecin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the nitration of a precursor compound followed by a series of reduction and cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation of the hydroxyl group results in a ketone or aldehyde .
Scientific Research Applications
10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one
- 3,8,9-trihydroxy-10-propyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one
- 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran .
Uniqueness
10-Hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-2H-1-benzoxecin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
105950-14-9 |
---|---|
Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
10-hydroxy-8-nitro-3,4,5,6,7,8-hexahydro-1-benzoxecin-2-one |
InChI |
InChI=1S/C13H15NO5/c15-9-6-7-12-10(8-9)11(14(17)18)4-2-1-3-5-13(16)19-12/h6-8,11,15H,1-5H2 |
InChI Key |
ZTFXALCXEFSKKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C2=C(C=CC(=C2)O)OC(=O)CC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.